molecular formula C16H13F6NS2 B10829981 1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine

1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine

Cat. No.: B10829981
M. Wt: 397.4 g/mol
InChI Key: NRRCKCHDXWGUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MY33-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .

Industrial Production Methods: Industrial production methods for MY33-3 are not explicitly detailed in the available sources. it is likely that the production involves standard organic synthesis techniques, including purification and quality control processes to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: MY33-3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of MY33-3 .

Scientific Research Applications

MY33-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of receptor protein tyrosine phosphatase beta/zeta and protein tyrosine phosphatase 1B.

    Biology: Investigated for its effects on cellular signaling pathways and its role in modulating neuroinflammation and cognitive functions.

    Medicine: Explored for its potential therapeutic applications in reducing ethanol consumption and alleviating neuroinflammation and cognitive dysfunction induced by sevoflurane.

    Industry: Utilized in the development of new pharmacological agents targeting protein tyrosine phosphatases

Mechanism of Action

MY33-3 exerts its effects by selectively inhibiting receptor protein tyrosine phosphatase beta/zeta and protein tyrosine phosphatase 1B. This inhibition disrupts the dephosphorylation of specific tyrosine residues on target proteins, leading to altered cellular signaling pathways. The inhibition of receptor protein tyrosine phosphatase beta/zeta is particularly significant in modulating neuroinflammatory responses and cognitive functions .

Comparison with Similar Compounds

Uniqueness of MY33-3: MY33-3 is unique due to its dual inhibitory activity against both receptor protein tyrosine phosphatase beta/zeta and protein tyrosine phosphatase 1B. This dual inhibition makes it a valuable tool for studying the interplay between these phosphatases and their roles in cellular signaling and neuroinflammation .

Properties

Molecular Formula

C16H13F6NS2

Molecular Weight

397.4 g/mol

IUPAC Name

1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine

InChI

InChI=1S/C16H13F6NS2/c17-15(18,19)24-13-5-1-11(2-6-13)9-23-10-12-3-7-14(8-4-12)25-16(20,21)22/h1-8,23H,9-10H2

InChI Key

NRRCKCHDXWGUIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(C=C2)SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

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